1-(4-methoxyphenyl)-3-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea
Description
The exact mass of the compound this compound is 408.17975526 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-29-18-8-4-16(5-9-18)20-12-13-21(27)26(25-20)15-3-14-23-22(28)24-17-6-10-19(30-2)11-7-17/h4-13H,3,14-15H2,1-2H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJHLPQUPAEJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-methoxyphenyl)-3-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a urea linkage with methoxy and pyridazinone substituents that contribute to its pharmacological profile. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were determined through agar well diffusion methods, revealing varying degrees of effectiveness compared to standard antibiotics .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32 | Ciprofloxacin |
| Compound B | Escherichia coli | 16 | Ketoconazole |
| Compound C | Candida albicans | 64 | Fluconazole |
Antioxidant Properties
The antioxidant activity of the compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that the compound can effectively reduce oxidative stress markers, suggesting its potential role in preventing oxidative damage in cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound inhibits pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity may be attributed to the modulation of signaling pathways involved in inflammation .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with pathogen survival or inflammation.
- Receptor Interaction : Potential interactions with adenosine receptors have been suggested based on structural similarities with known receptor ligands .
- Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, contributing to antioxidant effects.
Case Studies
Several case studies have explored the therapeutic applications of compounds structurally related to this compound:
- Case Study 1 : A study focused on a related pyridazinone derivative demonstrated significant anti-tumor activity in vitro and in vivo models. The compound induced apoptosis in cancer cells while sparing normal cells .
- Case Study 2 : Another investigation assessed the anti-inflammatory effects in a rodent model of arthritis. The results indicated reduced swelling and pain associated with inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-methoxyphenyl)-3-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea exhibit anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to cell death. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress. Preliminary studies have indicated improvements in cognitive function in animal models .
Case Studies
Pharmaceutical Development
The compound's unique structure makes it a valuable scaffold for synthesizing new drugs. Medicinal chemists are exploring modifications to enhance its efficacy and reduce toxicity profiles for various therapeutic areas.
Agrochemical Potential
Given its antimicrobial properties, there is potential for this compound to be developed as a biopesticide or fungicide in agriculture. Its ability to target specific pathogens can be beneficial for sustainable farming practices.
Q & A
Q. What methodologies address reproducibility challenges in synthetic or biological assays?
- Methodological Answer : Implement strict batch-to-batch consistency checks via orthogonal analytical methods (e.g., NMR + LC-MS). For biological assays, include positive/negative controls and statistical power analysis to minimize variability. Collaborative trials across labs using standardized protocols (e.g., OECD guidelines) enhance reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
